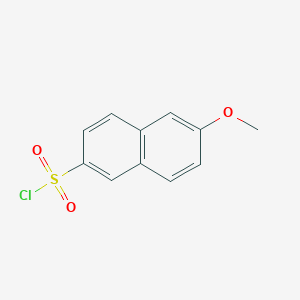
Ethyl Pyridazine-4-carboxylate
Descripción general
Descripción
Ethyl Pyridazine-4-carboxylate (EPC) is an organic compound belonging to the pyridazine family, which is a heterocyclic compound with a nitrogen atom in the ring. It is an important intermediate in the synthesis of various drugs and agrochemicals. EPC has been widely studied due to its wide range of applications in the field of organic synthesis and its potential as a bioactive compound. It is also used as a building block for the synthesis of other organic compounds.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions Ethyl Pyridazine-4-carboxylate plays a significant role in the synthesis of various chemical compounds. For instance, it serves as an efficient substrate for electrophilic substitution reactions, leading to the production of pyridazine and fulvene derivatives via intramolecular cyclization. These substrates are then converted into densely functionalized heterocyclic molecules through reactions like Vilsmeier–Haack, Friedel–Crafts, and Michael addition reactions (Devendar et al., 2013). Additionally, this compound is crucial in the synthesis of pyridazine derivatives, such as in the production of pyrazolo[3,4-c]pyridazine derivatives through cyclization with nucleophilic reagents (Zabska et al., 1998).
Applications in Pharmacology and Agriculture In the realm of pharmacology and agriculture, this compound derivatives demonstrate various bioactivities. For example, certain derivatives exhibit anti-inflammatory and analgesic properties (Abignente et al., 1992). In agriculture, derivatives of this compound, such as 4-(3-trifluoromethylphenyl)pyridazine, show promising herbicidal activities, effectively inhibiting chlorophyll and demonstrating high herbicidal activities against dicotyledonous plants (Xu et al., 2008).
Role in Heterocyclic Chemistry this compound is pivotal in the field of heterocyclic chemistry. It is used in the synthesis of various heterocyclic systems, such as thieno[2,3-c]pyridazines, pyrrolo[1′,2′:1′,2′]pyrazino-[6′,5′:4,5]thieno[2,3-c]pyridazines, and other related pentacyclic heterocycles (Radwan et al., 1994). These compounds have potential applications in various fields, including medicinal chemistry and materials science.
Antimicrobial Applications Some derivatives of this compound exhibit antimicrobial properties. For instance, compounds synthesized from ethyl pyridine-4-carboxylate have been tested for their antibacterial activity, offering potential use in developing new antimicrobial agents (Singh & Kumar, 2015).
Propiedades
IUPAC Name |
ethyl pyridazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-2-11-7(10)6-3-4-8-9-5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBGGKYTKXFLOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445954 | |
| Record name | Ethyl Pyridazine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39123-39-2 | |
| Record name | Ethyl Pyridazine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

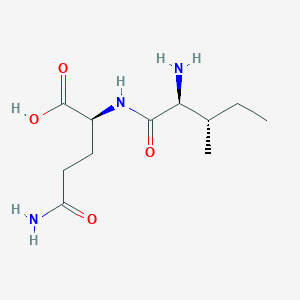

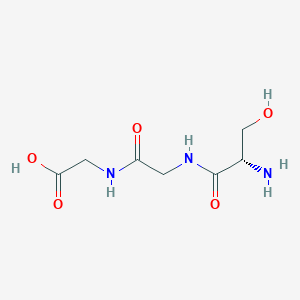
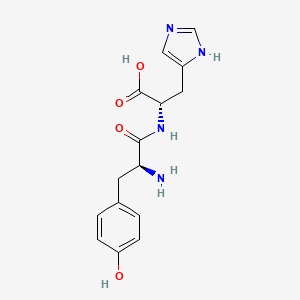




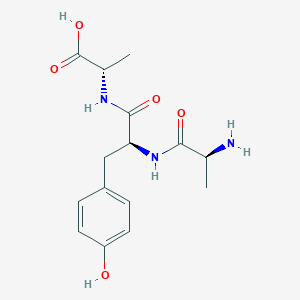
![1-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)methanamine](/img/structure/B1337386.png)
